![molecular formula C32H28N2O4S B380904 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE](/img/structure/B380904.png)
2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzisothiazolone ring. Key steps include:
Formation of the Indole Derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the hydroxypropyl group through nucleophilic substitution or addition reactions.
Cyclization: Formation of the benzisothiazolone ring through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and purification methods like recrystallization and chromatography are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Alteration of Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one
- 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
Properties
Molecular Formula |
C32H28N2O4S |
|---|---|
Molecular Weight |
536.6g/mol |
IUPAC Name |
2-[3-(5,7-dimethyl-2,3-diphenylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C32H28N2O4S/c1-21-17-22(2)30-27(18-21)29(23-11-5-3-6-12-23)31(24-13-7-4-8-14-24)33(30)19-25(35)20-34-32(36)26-15-9-10-16-28(26)39(34,37)38/h3-18,25,35H,19-20H2,1-2H3 |
InChI Key |
BSSYSFJBUYMWPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


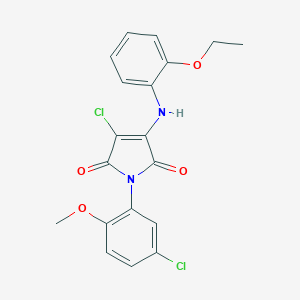
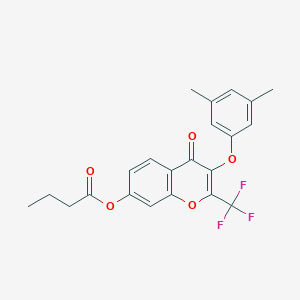
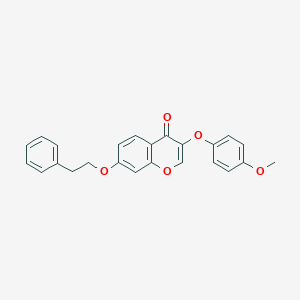
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
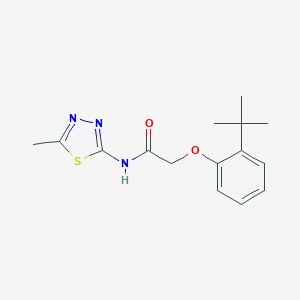
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
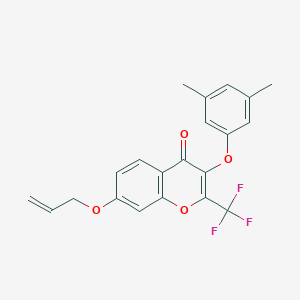
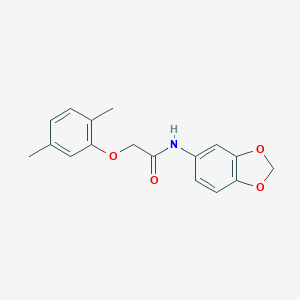

![methyl 4-[4-(4-methoxyphenyl)-2-sulfanyl-1H-imidazol-1-yl]benzoate](/img/structure/B380833.png)
![4-[(4-tert-butyl-3-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B380834.png)
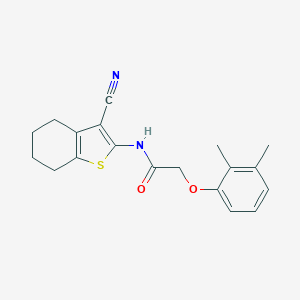
![1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B380840.png)
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B380844.png)
